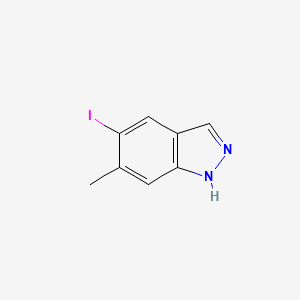







|
REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([I:14])=[C:10]([CH3:13])[CH:11]=2)[CH:6]=[N:5]1)(=O)C.N>CO.C1COCC1>[I:14][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[CH3:13])[NH:4][N:5]=[CH:6]2 |f:2.3|
|


|
Name
|
1-Acetyl-5-iodo-6-methylindazole
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=C(C=C12)C)I
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
methanol THF
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C2C=NNC2=CC1C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |